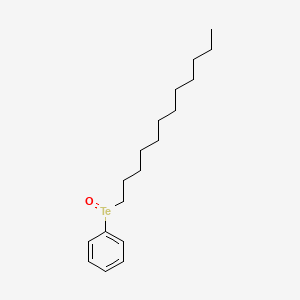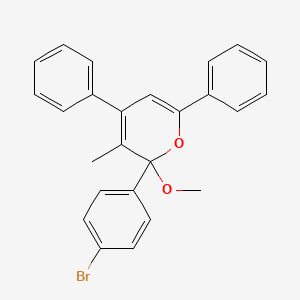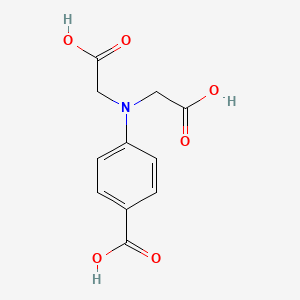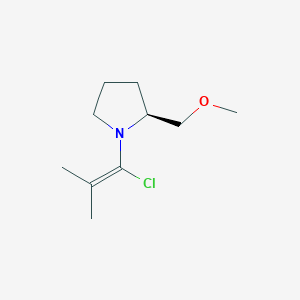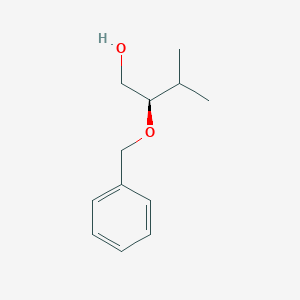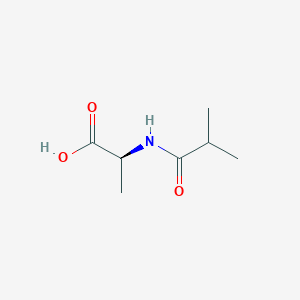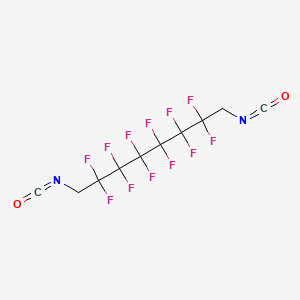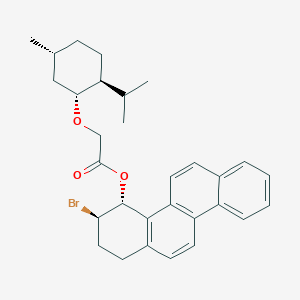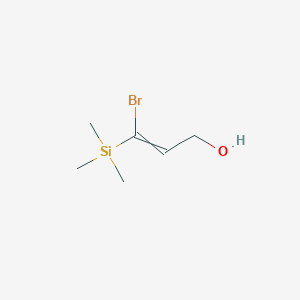
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol is an organosilicon compound that features a bromine atom, a trimethylsilyl group, and an allylic alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol typically involves the bromination of 3-(trimethylsilyl)prop-2-en-1-ol. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, followed by deprotonation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing, and maintaining strict control over temperature and reaction times to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Epoxidation: The double bond can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Common Reagents and Conditions
Oxidation: Pyridinium dichlorochromate (PDC), chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, thiols
Epoxidation: m-Chloroperbenzoic acid (m-CPBA)
Major Products Formed
Oxidation: Aldehydes or ketones
Substitution: Various substituted derivatives depending on the nucleophile used
Epoxidation: Epoxides
Aplicaciones Científicas De Investigación
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol depends on the specific reaction it undergoes. For example, in epoxidation reactions, the compound reacts with peracids to form an epoxide intermediate. The trimethylsilyl group can stabilize the transition state, facilitating the reaction . In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)prop-2-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a triple bond instead of a double bond, leading to different reactivity and applications.
3-(Trimethylsilyl)propargyl alcohol: Similar structure but with a different functional group arrangement, affecting its chemical behavior.
Uniqueness
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products through various chemical reactions .
Propiedades
Número CAS |
87071-04-3 |
|---|---|
Fórmula molecular |
C6H13BrOSi |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
3-bromo-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13BrOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3 |
Clave InChI |
VNQBACMSXIPWGB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)
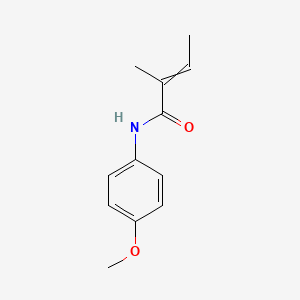
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
